molecular formula C6H6F3NO B2991507 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol CAS No. 151509-97-6

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol

Cat. No.: B2991507
CAS No.: 151509-97-6
M. Wt: 165.115
InChI Key: KHICFDIULXLQAY-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H6F3NO and a molecular weight of 165.11 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, making it a unique compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of pyrrole with trifluoroacetaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, which have significant applications in various fields .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is unique due to its specific trifluoromethyl and pyrrole substitution pattern. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol (CAS No. 151509-97-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including its antibacterial properties, mechanism of action, and relevant case studies.

The molecular formula of this compound is C6H6F3NOC_6H_6F_3NO, with a molecular weight of approximately 165.11 g/mol. The compound is characterized by the presence of a pyrrole ring, which is known for its role in various biological systems.

PropertyValue
CAS Number151509-97-6
Molecular FormulaC₆H₆F₃NO
Molecular Weight165.11 g/mol
Melting Point55–57 °C
Purity≥95%

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds containing pyrrole moieties. For instance, derivatives of pyrrole have shown significant potency against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain pyrrole derivatives have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to traditional antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Table: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Control (Ciprofloxacin)
Pyrrole Derivative A3.122
Pyrrole Derivative B12.52
This compoundTBD2

The mechanism by which pyrrole derivatives exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The trifluoromethyl group in the structure may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Case Study 1: Synthesis and Evaluation

A study investigated the synthesis of various pyrrole derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activity using standard protocols. Results indicated that modifications in the substituents significantly affected their potency against Gram-positive bacteria .

Case Study 2: In Vivo Studies

In vivo studies on animal models demonstrated that administration of the compound resulted in reduced bacterial load in infected tissues. This suggests potential therapeutic applications for treating bacterial infections resistant to conventional antibiotics .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,5,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICFDIULXLQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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